5-Hydroxyesomeprazole

Description

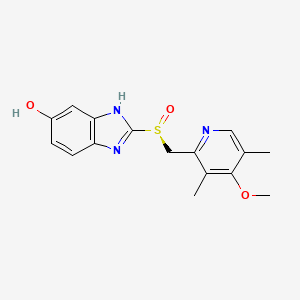

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189416 | |

| Record name | 5-Hydroxyesomeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358675-51-1 | |

| Record name | 5-Hydroxyesomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358675511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyesomeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLESOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70LM138BBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Metabolic Pathways of 5 Hydroxyesomeprazole

Cytochrome P450-Mediated Hydroxylation Pathways

The conversion of esomeprazole (B1671258) to 5-hydroxyesomeprazole is a critical step in its metabolism, primarily occurring through hydroxylation reactions catalyzed by specific CYP enzymes in the liver.

Primary Role of CYP2C19 in 5-Hydroxylation

The enzyme CYP2C19 is the principal catalyst in the 5-hydroxylation of esomeprazole. reactome.orgsci-hub.se This enzyme exhibits a high affinity for esomeprazole, making it the major pathway for the formation of this compound, particularly at therapeutic concentrations. nih.govnih.gov The significant role of CYP2C19 is underscored by the well-documented genetic polymorphisms in the CYP2C19 gene, which can lead to considerable interindividual variability in esomeprazole metabolism and exposure. nih.govnih.gov Individuals with reduced CYP2C19 function ("poor metabolizers") exhibit slower metabolism of esomeprazole, leading to higher plasma concentrations of the parent drug. nih.gov Conversely, those with normal or increased CYP2C19 activity ("extensive" and "ultrarapid" metabolizers) clear the drug more rapidly. nih.gov

Studies using recombinant human P450 enzymes have directly confirmed that CYP2C19 is a major high-affinity omeprazole (B731) 5-hydroxylase. nih.gov At low, therapeutically relevant substrate concentrations, antibodies to CYP2C proteins inhibit approximately 70% of omeprazole 5-hydroxylation. nih.gov

Contribution of CYP3A4 to 5-Hydroxylation

While CYP2C19 plays the lead role, CYP3A4 also contributes to the 5-hydroxylation of esomeprazole, albeit as a low-affinity enzyme. nih.govnih.gov The involvement of CYP3A4 becomes more pronounced at higher substrate concentrations. nih.govnih.gov In individuals who are poor metabolizers of CYP2C19, the metabolic pathway can shift towards greater reliance on CYP3A4. nih.govnih.gov In these cases, CYP3A4-mediated metabolism, including sulfone formation and to a lesser extent 5-hydroxylation, becomes more significant. nih.govacs.orgnih.gov However, the primary role of CYP3A4 in esomeprazole metabolism is the formation of the sulfone metabolite. sci-hub.senih.govnih.gov

At high substrate concentrations, the contributions of CYP2C19 and CYP3A4 to omeprazole hydroxylation can be roughly comparable, in the range of 40-50% each. nih.gov

Potential Involvement of Other CYP2C Subfamilies (e.g., CYP2C8, CYP2C9, CYP2C18)

Research utilizing recombinant human enzymes has indicated that other members of the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, are also capable of forming 5-hydroxyomeprazole. nih.gov However, their contribution is generally considered to be minor and occurs primarily at high substrate concentrations. nih.gov The turnover numbers for these enzymes in the 5-hydroxylation of omeprazole are considerably lower than that of CYP2C19. nih.gov For instance, the turnover number for CYP2C19 was found to be 13.4 ± 1.4 nmol/min/nmol of P450, whereas for CYP2C8, CYP2C18, and CYP2C9, the values were 2.2 ± 0.1, 1.5 ± 0.1, and approximately 0.5 nmol/min/nmol of P450, respectively. nih.gov

Stereoselective Metabolic Pathways of Esomeprazole Enantiomers

Esomeprazole is the (S)-enantiomer of omeprazole. The metabolism of omeprazole's enantiomers, (S)-esomeprazole and (R)-omeprazole, is stereoselective, meaning the enzymes interact with each enantiomer differently. sci-hub.senih.govacs.orgclinpgx.orgnih.gov

Differential Formation of 5-Hydroxy Metabolites from R-Omeprazole and S-Esomeprazole

The formation of 5-hydroxy metabolites is significantly different for the two enantiomers. CYP2C19 preferentially hydroxylates the (R)-enantiomer to produce 5-hydroxyomeprazole. acs.orgnih.gov In contrast, the formation rate of the hydroxy metabolite from (S)-esomeprazole is lower. nih.gov While both CYP2C19 and CYP3A4 can mediate the hydroxylation of (R)-omeprazole, (S)-esomeprazole is exclusively hydroxylated to this compound by CYP2C19. researchgate.netresearchgate.net

Comparative Intrinsic Clearances of Enantiomers in Hydroxylation

The stereoselective metabolism is further highlighted by the differences in intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a drug. The intrinsic clearance for the formation of the 5-hydroxy metabolite from (S)-omeprazole is approximately 10-fold lower than that from (R)-omeprazole. nih.govsigmaaldrich.com This indicates that (S)-esomeprazole is cleared more slowly via this pathway than its (R)-counterpart. nih.gov

| Parameter | S-Esomeprazole | R-Omeprazole | Reference |

| Primary Hydroxylating Enzyme | CYP2C19 | CYP2C19 | acs.orgnih.gov |

| Intrinsic Clearance (5-hydroxylation) | Lower | ~10-fold Higher | nih.govsigmaaldrich.com |

| Overall Intrinsic Clearance | Lower | ~3-fold Higher | acs.org |

Table 1: Comparative Metabolic Parameters of Esomeprazole Enantiomers

| Enzyme | Turnover Number (nmol/min/nmol of P450) for 5-Hydroxylation | Reference |

| CYP2C19 | 13.4 ± 1.4 | nih.gov |

| CYP3A4 | 5.7 ± 1.1 | nih.gov |

| CYP2C8 | 2.2 ± 0.1 | nih.gov |

| CYP2C18 | 1.5 ± 0.1 | nih.gov |

| CYP2C9 | ~0.5 | nih.gov |

Table 2: Turnover Numbers of Various CYP Enzymes in Omeprazole 5-Hydroxylation

Molecular Mechanisms of Enzymatic Catalysis and Selectivity in this compound Formation

The formation of this compound, a primary metabolite of esomeprazole, is a highly selective process predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19. acs.orgnih.gov The molecular mechanisms governing this selectivity are intricate, involving a combination of factors including the specific interactions between the enzyme and substrate, the energy required for the reaction to occur, the unique environment of the enzyme's active site, and the mediating role of water molecules. Computational studies, such as those employing a combination of quantum mechanics and molecular mechanics (QM/MM), have provided significant insights into these processes. acs.org

Enzyme-Substrate Binding Affinities and Orientations

The initial step in the metabolic conversion of esomeprazole to this compound is the binding of the esomeprazole molecule within the active site of the CYP2C19 enzyme. The affinity and orientation of this binding are critical determinants of the subsequent hydroxylation reaction. Molecular docking and dynamics simulations have revealed that esomeprazole can adopt distinct binding poses within the enzyme's active site. acs.org

Computational analyses have been employed to calculate the binding free energies for different orientations of esomeprazole within the CYP2C19 active site. These studies indicate that the binding poses which position the 5-methyl group of the benzimidazole (B57391) ring in proximity to the reactive heme iron center are favored. The binding affinity is influenced by a network of interactions between the substrate and the amino acid residues lining the active site. acs.orgnih.gov Structural analysis has shown that chiral isomers of proton pump inhibitors, like esomeprazole, can alter their conformations to achieve strong binding affinities with CYP2C19. nih.gov

Interestingly, computational studies have shown that for the enantiomer, R-omeprazole, the binding pose leading to 5-hydroxylation has a higher binding affinity compared to other potential metabolic sites. In the case of esomeprazole (S-omeprazole), while the binding pose for 5-hydroxylation shows high affinity, other metabolic pathways also present favorable binding energies. acs.org

| Enantiomer | Metabolic Pathway | Absolute Binding Free Energy (kcal/mol) |

|---|---|---|

| R-omeprazole | 5-hydroxylation (ra) | -8.5 |

| R-omeprazole | 5'-O-demethylation (rb) | -7.9 |

| Esomeprazole (S-omeprazole) | 5-hydroxylation (sa) | -9.0 |

| Esomeprazole (S-omeprazole) | 5'-O-demethylation (sb) | -8.7 |

Data derived from computational studies. acs.org

Activation Energy Barriers for Regioselective Hydroxylation

Following the binding of esomeprazole in a productive orientation, the hydroxylation reaction proceeds. The regioselectivity of this reaction—the preferential hydroxylation at the 5-position of the benzimidazole ring—is governed by the activation energy barriers of the potential metabolic pathways. acs.org The reaction pathway with the lower activation energy will be kinetically favored and thus proceed at a faster rate.

Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in determining these energy barriers. acs.org These studies have shown that for R-omeprazole, the activation energy for 5-hydroxylation is significantly lower than for other potential hydroxylations, which aligns with the experimental observation that 5-hydroxyomeprazole is the major metabolite. acs.org

| Enantiomer | Metabolic Pathway | Free Energy Barrier (kcal/mol) |

|---|---|---|

| R-omeprazole | 5-hydroxylation (ra) | 14.5 |

| R-omeprazole | 5'-O-demethylation (rb) | 18.1 |

| Esomeprazole (S-omeprazole) | 5-hydroxylation (sa) | 16.1 |

| Esomeprazole (S-omeprazole) | 5'-O-demethylation (sb) | 15.4 |

Data derived from computational studies. acs.org

Influence of Active-Site Environment on Metabolic Selectivity

The active site of CYP2C19 is a pocket lined with specific amino acid residues that create a unique chemical environment. This environment plays a crucial role in orienting the substrate and stabilizing the transition state of the hydroxylation reaction, thereby influencing metabolic selectivity. acs.org The flexibility of the protein and the specific conformations of the side-chains of these active-site residues are important for accurate prediction of the site of metabolism. nih.gov

The interactions between esomeprazole and these residues, which can include hydrophobic interactions, hydrogen bonds, and van der Waals forces, dictate the precise positioning of the substrate relative to the heme cofactor. This positioning is critical for the regioselective delivery of the oxygen atom to the 5-methyl group. Computational studies have highlighted the pivotal role of the active-site environment in modulating the reactivity of substrate hydroxylation. acs.org

Role of Water-Mediated Hydrogen Bond Networks in Substrate Binding

Water molecules within the active site of CYP2C19 are not merely passive occupants but play an active role in mediating the binding of substrates like esomeprazole. acs.orgrsc.org These water molecules can form intricate hydrogen bond networks that bridge the substrate and the amino acid residues of the enzyme. rsc.orgnih.gov

These water-mediated hydrogen bond networks have been found to be significant in determining the binding affinity of the substrate. acs.org By forming a flexible and adaptable interface, these water molecules can help to accommodate the substrate within the active site and stabilize the enzyme-substrate complex. The inclusion of explicit active site water molecules in computational models has been shown to improve the prediction of binding energies, particularly when these water molecules form a hydrogen bonding network between the ligand and the protein. rsc.orgnih.gov

Advanced Analytical Methodologies for 5 Hydroxyesomeprazole Research

Quantitative Determination Techniques in Biological Matrices

The determination of 5-Hydroxyesomeprazole in biological samples, such as human plasma, necessitates robust and validated analytical methods. nih.gov These methods must overcome challenges posed by the complexity of the biological matrix, which contains numerous endogenous substances that can interfere with the analysis. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its high sensitivity, selectivity, and speed. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS methods are widely employed for the simultaneous determination of esomeprazole (B1671258) and its metabolites, including this compound. researchgate.net These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the plasma matrix. nih.govnih.gov The extracted samples are then subjected to chromatographic separation followed by mass spectrometric detection. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical methodologies for this compound, serving as the separation component of LC-MS/MS systems. researchgate.netnih.gov The integration of HPLC allows for the efficient separation of this compound from its parent compound, other metabolites, and endogenous plasma components before detection by the mass spectrometer. researchgate.netnih.gov The choice of HPLC conditions, including the stationary and mobile phases, is critical for achieving optimal separation.

One validated method for the simultaneous determination of omeprazole (B731) and 5-hydroxyomeprazole in human plasma utilizes a Zorbax XDB-C8 column (50 x 4.6 mm) under reversed-phase conditions. nih.gov The mobile phase consists of an acetonitrile-water mixture (21:79, v/v) containing 10 mM ammonium (B1175870) hydroxide (B78521), with the pH adjusted to 8.5. nih.gov This approach demonstrates the successful integration of HPLC with tandem mass spectrometry for accurate quantification. nih.gov

Hydrophilic Interaction Chromatography (HILIC) presents an alternative to traditional reversed-phase chromatography, particularly for polar compounds that may have poor retention on C8 or C18 columns. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase with a mobile phase composed of a high percentage of an organic solvent and a small amount of aqueous buffer. nih.govchromatographyonline.com

A notable application of HILIC-MS/MS for the analysis of omeprazole and 5-OH omeprazole in human plasma eliminates the need for evaporation and reconstitution steps often required in liquid-liquid extraction protocols. nih.gov In this method, analytes are extracted from plasma with ethyl acetate (B1210297), and a portion of the extract is diluted with acetonitrile (B52724) before injection onto a Betasil silica (B1680970) column (50 mm x 3.0 mm, 5 µm). nih.gov The mobile phase employs a linear gradient of acetonitrile, water, and formic acid. nih.gov This HILIC approach offers improved throughput and automation potential. nih.gov

Reversed-phase chromatography is the most common separation technique used for the analysis of this compound. researchgate.netnih.govnih.gov This is due to the non-polar nature of the stationary phases (e.g., C8, C18) which effectively retain and separate the analytes based on their hydrophobicity. nih.govaapco.org

Several studies have detailed the use of reversed-phase conditions for the quantification of this compound. For instance, a method for the simultaneous determination of omeprazole and its metabolites, including 5-hydroxy-omeprazole, in human plasma uses a Hichrom RP18 column (150 × 3.0 mm, 3μm). researchgate.net The mobile phase consists of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (40/60 v/v). researchgate.net Another method for omeprazole and 5'-hydroxyomeprazole employs a Zorbax XDB-C8 column with a mobile phase of acetonitrile-water (21:79, v/v) containing 10 mM ammonium hydroxide. nih.gov

Interactive Data Table: Reversed-Phase Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | Hichrom RP18 (150 × 3.0 mm, 3μm) | Zorbax XDB-C8 (50 x 4.6 mm) |

| Mobile Phase | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (40/60 v/v) | Acetonitrile-water (21:79, v/v) with 10 mM ammonium hydroxide (pH 8.5) |

| Analytes | Omeprazole, 5-hydroxy-omeprazole, omeprazole-sulphone | Omeprazole, 5'-hydroxyomeprazole |

| Reference | researchgate.net | nih.gov |

Mass Spectrometry Detection Principles

Mass spectrometry provides the high degree of sensitivity and specificity required for the detection of this compound in complex biological matrices. nih.gov Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific precursor ion and detecting its characteristic product ions. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the two most common ionization techniques used in LC-MS/MS analysis of this compound. nih.govnih.gov ESI is generally preferred for polar and thermally labile molecules, while APCI is suitable for less polar and more volatile compounds. scripps.edu

In one method, a Sciex API III+ tandem mass spectrometer equipped with a heated nebulizer APCI interface was operated in the positive ion mode. nih.gov Multiple reaction monitoring (MRM) was used to detect 5'-hydroxyomeprazole, omeprazole, and an internal standard by monitoring specific precursor-to-product ion transitions. nih.gov For 5'-hydroxyomeprazole, the transition monitored was m/z 362 → 214. nih.gov

Another study utilized positive ion ESI for the detection of omeprazole and 5-OH omeprazole. nih.gov The extracted ion range for 5-hydroxy-omeprazole was m/z 362.11-362.12. researchgate.net ESI has been shown to be a robust and sensitive ionization technique for the analysis of esomeprazole and its metabolites. nih.govnih.gov

Interactive Data Table: Mass Spectrometry Parameters for this compound Detection

| Parameter | Method 1 (APCI) | Method 2 (ESI) |

| Ionization Source | Heated Nebulizer APCI | Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode | Positive Ion Mode |

| Monitored Transition (m/z) | 362 → 214 | - |

| Extracted Ion Range (m/z) | - | 362.11-362.12 |

| Reference | nih.gov | nih.govresearchgate.net |

Multiple Reaction Monitoring (MRM) and Extracted Ion Ranges

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for targeted quantification. sciex.com It involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This process significantly enhances the signal-to-noise ratio by filtering out background interferences.

In the analysis of this compound, tandem mass spectrometry operating in MRM mode provides the requisite selectivity and sensitivity for detection in complex biological fluids. The instrument is programmed to isolate the protonated molecule of this compound (the precursor ion) and then fragment it to produce characteristic product ions. A specific precursor-to-product ion transition is then monitored for quantification. For this compound, the commonly used transition is from a precursor ion of mass-to-charge ratio (m/z) 362 to a product ion of m/z 214. nih.gov This specific transition serves as a unique signature for the analyte, allowing for its precise measurement even at low concentrations.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 362 | 214 |

Sample Preparation and Chromatographic Separation Strategies

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis. thermofisher.comsigmaaldrich.com This ensures the reliability and longevity of the analytical column and instrument. thermofisher.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration that has largely replaced older liquid-liquid extraction methods due to its simplicity, robustness, and lower solvent consumption. researchgate.net The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. researchgate.net

For the isolation of this compound from plasma, SPE methods often utilize cartridges with a polymeric sorbent. nih.gov One documented approach employs an automated SPE procedure using surface-modified styrene-divinylbenzene polymer cartridges, which has demonstrated good recovery and precision. nih.gov These polymeric materials are effective at retaining the analyte while allowing endogenous plasma components to be washed away, resulting in a cleaner extract for analysis.

Liquid/Liquid Extraction (LLE) Protocols

Liquid/Liquid Extraction (LLE) is a sample preparation method based on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The efficiency of the extraction depends on factors such as the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. chromatographyonline.com For ionizable compounds like this compound, adjusting the sample pH to neutralize the analyte is crucial for optimal partitioning into the organic solvent. chromatographyonline.com

A common LLE protocol for extracting this compound and its parent compound from human plasma involves using ethyl acetate as the organic solvent. nih.govresearchgate.net In a typical procedure, a small volume of plasma (e.g., 0.05 mL) is extracted with a larger volume of ethyl acetate (e.g., 0.5 mL). nih.govresearchgate.net The organic layer containing the analyte is then separated, diluted with a solvent compatible with the mobile phase (like acetonitrile), and injected into the chromatographic system. nih.govresearchgate.net

Optimization of Mobile Phase Composition and Column Chemistry

The separation of this compound from its parent drug and other metabolites is achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The choice of the stationary phase (column chemistry) and the mobile phase is critical for achieving good resolution and peak shape. phenomenex.com

Reversed-phase chromatography is commonly employed for this analysis. Specific examples of successful column and mobile phase combinations include:

Column: A Zorbax XDB-C8 column (50 x 4.6 mm) has been used effectively. nih.gov Another method utilized a ZORBAX Eclipse Plus C18 column. nih.gov

Mobile Phase:

One method uses a mixture of acetonitrile and water (21:79, v/v) containing 10 mM ammonium hydroxide, with the pH adjusted to 8.5 using formic acid. nih.gov

Another approach employs a gradient elution with a mobile phase consisting of acetonitrile, water, and 0.1% formic acid. nih.govnih.gov

Research has shown that using an ammonium acetate buffer with acetonitrile in a gradient elution can significantly improve resolution compared to phosphate (B84403) buffers at the same pH. nih.gov

The optimization of these parameters is essential to ensure a robust and reliable separation for accurate quantification. nih.gov

Method Validation Parameters and Performance Evaluation

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. chromatographyonline.com This involves evaluating several performance characteristics to ensure the method provides consistent, reliable, and accurate data. globalresearchonline.net

Assessment of Linearity and Calibration Ranges

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. cap.org The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu According to International Conference on Harmonisation (ICH) guidelines, linearity should be evaluated using a minimum of five concentrations across the desired range. europa.eu

For the quantification of this compound, various analytical methods have been validated, demonstrating linearity over specific concentration ranges. The results are typically evaluated by calculating a regression line using the method of least squares. europa.eu

| Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix | Reference |

| 10 ng/mL | 500 ng/mL | Human Plasma | nih.gov |

| 1 ng/mL | 500 ng/mL | Rat Plasma | nih.gov |

| 0.08 µg/mL (80 ng/mL) | 2.0 µg/mL (2000 ng/mL) | Plasma | nih.gov |

| 0.005 µg/mL (5 ng/mL) | 1.0 µg/mL (1000 ng/mL) | Human Plasma | researchgate.net |

Determination of Precision, Accuracy, and Extraction Recovery

The reliability of a bioanalytical method hinges on its precision, accuracy, and extraction efficiency. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Accuracy denotes the closeness of the mean test results to the true value. Extraction recovery is the measure of the efficiency of an extraction method.

In the analysis of this compound, precision is typically assessed by determining the relative standard deviation (R.S.D.) over a series of measurements. For instance, a validated hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC-MS/MS) method demonstrated excellent inter-day precision for this compound, with an R.S.D. of less than 4.5% for quality control samples at low, medium, and high concentrations nih.govresearchgate.net. Intra-day precision, evaluated within the same day, and inter-day precision, assessed over several days, are both crucial for establishing the method's reproducibility.

Accuracy is expressed as the relative error (R.E.) and measures the deviation from a known concentration. The same HILIC-MS/MS method showed a high degree of accuracy, with an inter-day R.E. of 5.6% for this compound nih.govresearchgate.net. Accuracy is often evaluated by analyzing quality control (QC) samples prepared at various concentrations spanning the calibration curve. For a method to be deemed accurate, the mean value should be within a specified limit of the actual value, often set at ±15% for most concentrations and ±20% for the lower limit of quantitation (LLOQ).

Below are tables summarizing typical precision and accuracy data for the analysis of this compound and recovery data for related compounds.

Table 1: Inter-day Precision and Accuracy for this compound

| Quality Control Level | Precision (% R.S.D.) | Accuracy (% R.E.) |

|---|---|---|

| Low Concentration | < 4.5% | 5.6% |

| Medium Concentration | < 4.5% | 5.6% |

| High Concentration | < 4.5% | 5.6% |

Data derived from a validated HILIC-MS/MS method nih.govresearchgate.net.

Table 2: Example Extraction Recovery Data for Related Proton Pump Inhibitors

| Compound | Biological Matrix | Extraction Method | Average Recovery |

|---|---|---|---|

| Omeprazole | Human Plasma | Not Specified | 94.3% researchgate.net |

| Omeprazole | Human Urine | Not Specified | 99.2% researchgate.net |

Evaluation of Specificity, Matrix Effects, and Carry-Over

Ensuring that the analytical method is not influenced by other components in the sample is paramount for generating reliable data. This is achieved by evaluating specificity, matrix effects, and carry-over.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other expected components in the sample nalam.ca. These may include endogenous matrix components, metabolites, impurities, or concomitant medications nalam.cafda.gov. For this compound analysis, specificity is typically demonstrated by analyzing blank samples of the biological matrix (e.g., plasma) from at least six different sources to check for interfering peaks at the retention time of the analyte and its internal standard (IS) nalam.cafda.gov. The response from any interfering component should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response nalam.ca. Validated methods for this compound have demonstrated high specificity nih.govresearchgate.net.

Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected components from the biological matrix nih.gov. This can lead to inaccurate and imprecise results. The evaluation of matrix effects is a critical step in the validation of LC-MS/MS methods. It is commonly assessed by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution nih.gov. A validated HILIC-MS/MS method for this compound has demonstrated a lack of adverse matrix effects nih.govresearchgate.net.

Carry-over refers to the appearance of an analyte signal in a sample, originating from a preceding sample with a high concentration of the analyte. It is a concern in automated analytical systems and can compromise the integrity of the results for subsequent samples. Carry-over is assessed by injecting a blank sample immediately after a high-concentration sample (typically at the upper limit of quantification, ULOQ). The response in the blank sample should be below a specified threshold, generally not exceeding 20% of the LLOQ for the analyte and 5% for the internal standard. Studies have confirmed that validated methods for this compound are free from significant carry-over effects nih.govresearchgate.net.

The table below outlines the criteria for these validation parameters.

Table 3: Acceptance Criteria for Specificity, Matrix Effect, and Carry-Over

| Parameter | Assessment Procedure | General Acceptance Criteria |

|---|---|---|

| Specificity | Analysis of blank matrix from ≥6 sources nalam.cafda.gov. | Interfering peak response should be <20% of analyte LLOQ response and <5% of IS response nalam.ca. |

| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. pure solution nih.gov. | The matrix factor (ratio of peak response in matrix to peak response in solution) should be consistent and within acceptable limits (typically 0.85 to 1.15). |

| Carry-Over | Injection of a blank sample after a high-concentration sample. | Response in the blank sample should be <20% of the LLOQ for the analyte and <5% for the IS. |

Synthetic Chemistry Approaches to 5 Hydroxyesomeprazole

Total Synthesis Routes and Precursor Identification

The total synthesis of 5-Hydroxyesomeprazole involves the strategic assembly of the benzimidazole (B57391) and pyridine (B92270) heterocyclic systems, followed by a chiral oxidation to form the sulfoxide (B87167).

The synthesis of this compound relies on the preparation of key precursor molecules. A pivotal intermediate is the sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pyrmetazole. The synthesis of this intermediate is a critical step before the final chiral oxidation.

A review of synthetic strategies for omeprazole (B731) and its derivatives highlights the common approach of a nucleophilic substitution reaction between 5-methoxythiobenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine to yield pyrmetazole sphinxsai.com. For this compound, a hydroxyl group at the 5-position of the benzimidazole ring necessitates a corresponding hydroxylated benzimidazole intermediate.

A highly efficient synthesis of 5'-hydroxyomeprazole sulfide, a key precursor, has been developed utilizing CYP102A1 from Bacillus megaterium as a biocatalyst researchgate.net. This enzymatic approach offers high regioselectivity for the C-H hydroxylation of omeprazole sulfide, yielding the desired 5'-hydroxy omeprazole sulfide with high conversion rates researchgate.net.

Key synthetic intermediates in the preparation of this compound and its analogues are outlined below:

| Intermediate | Description | Role in Synthesis |

| 5-Hydroxy-1H-benzimidazole-2-thiol | A hydroxylated benzimidazole core | Provides the benzimidazole moiety with the required hydroxyl group. |

| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine N-oxide | The pyridine component | Reacts with the benzimidazole thiol to form the sulfide linkage. |

| 5-Hydroxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzimidazole | The prochiral sulfide precursor | The substrate for the final asymmetric sulfoxidation step. |

This table summarizes the essential building blocks that are assembled to create the immediate precursor to this compound.

The development of novel synthetic pathways for this compound and related proton pump inhibitors aims to improve efficiency, reduce environmental impact, and enhance enantioselectivity. A review of omeprazole synthesis indicates a focus on optimizing the oxidation step and the coupling of the benzimidazole and pyridine moieties sphinxsai.com.

One innovative approach involves the use of enzymes for the synthesis of metabolites. For instance, human cytochrome P450 enzymes have been used to prepare various metabolites of omeprazole, including hydroxylated derivatives sphinxsai.com. The enzymatic synthesis of 5'-hydroxy omeprazole sulfide from omeprazole sulfide using Bacillus megaterium CYP102A1 represents a significant advancement, offering a green and efficient alternative to traditional chemical methods researchgate.netresearchgate.net.

Researchers are continuously exploring new synthetic methodologies in medicinal chemistry to access complex molecules and accelerate drug discovery hmdb.ca. These efforts include the development of more efficient and scalable routes for the cost-effective production of drug candidates hmdb.ca.

Catalytic Methodologies for Sulfoxide Formation (Relevant Analogues)

The critical step in the synthesis of this compound is the asymmetric oxidation of the prochiral sulfide to the corresponding chiral sulfoxide. Methodologies developed for the synthesis of esomeprazole (B1671258) are directly applicable and provide a framework for the synthesis of this compound. A comprehensive review highlights three primary methods for the industrial-scale synthesis of esomeprazole: transition metal catalysis, bio-enzyme catalysis, and oxaziridine (B8769555) oxidation sphinxsai.comresearchgate.net.

Transition metal-catalyzed asymmetric sulfoxidation is a widely employed method for the synthesis of chiral sulfoxides, including esomeprazole. These catalytic systems typically involve a transition metal complex with a chiral ligand that directs the stereochemical outcome of the oxidation.

The most common transition metals used for this purpose in the synthesis of esomeprazole are titanium, iron, manganese, and vanadium sphinxsai.comresearchgate.net. The catalysts are generally metal complexes with chiral ligands, and the reactions are carried out in organic solvents with oxidants like hydrogen peroxide or cumene (B47948) hydroperoxide (CHP) sphinxsai.comresearchgate.net.

A notable example is the titanium-based oxidation process, which is a well-established method for esomeprazole manufacturing researchgate.net. An efficient synthesis of esomeprazole has been described using a titanium complex with a hexa-aza-triphenolic macrocycle ligand, achieving high enantiomeric excess (99.6% ee) acs.org. Another study reported the use of a manganese porphyrin catalyst, which achieved an 82% yield and 90% enantiomeric excess researchgate.net.

The following table summarizes the performance of various transition metal catalysts in the asymmetric synthesis of esomeprazole, a close analogue of this compound.

| Metal Catalyst | Chiral Ligand | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Titanium | Hexa-aza-triphenolic macrocycle | Not specified | Not specified | Not specified | 99.6 |

| Manganese | Porphyrin | Not specified | Dichloromethane | 82 | 90 |

| Iron | Schiff Base | Hydrogen Peroxide | Ethyl Acetate (B1210297) | 87 | >99 |

This data illustrates the high efficiency and enantioselectivity achievable with transition metal catalysts in the synthesis of structurally similar compounds.

Bio-enzyme catalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can catalyze the oxidation of sulfides to chiral sulfoxides with high enantiopurity sphinxsai.comresearchgate.net.

The development of an enzymatic oxidation of pyrmetazole using an engineered Baeyer-Villiger monooxygenase has been reported for the synthesis of esomeprazole researchgate.net. Through directed evolution, a significant improvement in enzyme efficiency was achieved, resulting in >99% ee and minimal sulfone impurity researchgate.net. The biocatalytic approach can achieve high yields (87%) and excellent enantiomeric excess (>99%) at the lab scale sphinxsai.comresearchgate.net.

The advantages of bio-enzyme catalysis include mild reaction conditions, reduced environmental pollution, and the use of less toxic reagents, aligning with the principles of green chemistry sphinxsai.comresearchgate.net.

Oxaziridines are a class of reagents that can effectively oxidize sulfides to sulfoxides with high enantioselectivity sphinxsai.comresearchgate.net. In the synthesis of esomeprazole, oxaziridine oxidation is recognized as a method that provides both high yield and high enantiomeric selectivity sphinxsai.comresearchgate.net.

The mechanism of oxygen transfer from an oxaziridine to a sulfide has been studied theoretically, suggesting a transition state that leads to the formation of the sulfoxide arkat-usa.org. The use of chiral oxaziridines allows for the asymmetric transfer of an oxygen atom to the sulfide, thereby creating the chiral sulfoxide arkat-usa.org. While effective, a stoichiometric amount of the chiral oxaziridine is typically required for the reaction sphinxsai.comresearchgate.net.

Application of Green Chemistry Principles in Synthesis

The synthesis of pharmaceutical compounds and their metabolites is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer, more sustainable materials. nih.gov In the context of this compound, a primary focus of green chemistry is the development of highly selective and efficient methods for the hydroxylation of the esomeprazole precursor. Biocatalysis, in particular, has emerged as a powerful green tool for this transformation.

One of the most promising green approaches is the use of enzymes, specifically cytochrome P450 monooxygenases (CYPs), to perform the regioselective hydroxylation. Traditional chemical synthesis methods for introducing a hydroxyl group onto an aromatic ring can require harsh reagents, protecting groups, and may suffer from a lack of selectivity, leading to multiple unwanted byproducts. In contrast, enzymatic reactions can proceed under mild conditions (typically in aqueous media at or near room temperature) and exhibit remarkable specificity. nih.gov

Research has demonstrated that engineered or mutated bacterial CYP enzymes can effectively catalyze the formation of this compound from esomeprazole. nih.govdoi.org For instance, mutants of CYP102A1 (P450 BM3) from Bacillus megaterium have been shown to hydroxylate esomeprazole with high regioselectivity for the 5-position of the pyridine ring. doi.orgresearchgate.net This biocatalytic approach directly addresses several core green chemistry principles:

Catalysis: Enzymes are catalysts that can be used in small amounts and can facilitate reactions with high efficiency, often surpassing traditional chemical catalysts. scientificupdate.com

Use of Safer Solvents: Biocatalytic reactions are typically carried out in aqueous buffer systems, avoiding the use of hazardous organic solvents. nih.gov

Design for Energy Efficiency: These reactions often proceed at ambient temperature and pressure, significantly reducing the energy requirements compared to many conventional chemical processes. nih.gov

Studies have explored various mutants of CYP102A1 to optimize the conversion of esomeprazole (S-OMP) and its R-enantiomer (R-OMP) into the 5-hydroxy metabolite. The performance of these biocatalysts highlights the potential for developing a sustainable manufacturing process. doi.org

| Enzyme Mutant | Substrate | Conversion Rate (%) | Selectivity for 5-Hydroxylation (%) |

|---|---|---|---|

| Mutant 10 | Racemic Omeprazole | 97 | 93 |

| Mutant 10 | S-Omeprazole (Esomeprazole) | 99 | 98 |

| Mutant 10 | R-Omeprazole | 100 | 88 |

This enzymatic approach mirrors green chemistry advancements seen in the synthesis of the parent drug, esomeprazole, where engineered Baeyer-Villiger monooxygenases (BVMOs) have been developed for the asymmetric oxidation of the sulfide precursor, replacing traditional metal-based catalysts and improving the environmental profile of the process. scientificupdate.comnih.govresearchgate.net The development of whole-cell biocatalytic systems further enhances sustainability by engineering microorganisms to regenerate necessary cofactors, reducing costs and process complexity. nih.gov

Computational and Retrosynthetic Prediction of Synthetic Routes

The design of a viable and efficient synthesis for a target molecule like this compound is increasingly supported by computational tools and the principles of retrosynthetic analysis. wikipedia.org Retrosynthesis is a problem-solving technique where the target molecule is systematically "deconstructed" into simpler, commercially available precursors through a series of logical disconnections. wikipedia.orgillinois.edu

For this compound, a primary retrosynthetic disconnection would target the bonds formed during the final assembly of the core structure. A logical approach involves two key disconnections:

C-S Bond Disconnection: The sulfoxide bridge is a key feature. A disconnection at the sulfur atom breaks the molecule into two main fragments: a substituted pyridine derivative and a substituted benzimidazole derivative. This is a common strategy for this class of compounds.

C-N Bond Disconnection: The bond connecting the benzimidazole ring and the pyridine-methylene bridge can be disconnected, leading to a simplified benzimidazole intermediate and a functionalized pyridine precursor.

This analysis suggests that a plausible forward synthesis would involve the coupling of a 5-hydroxy-2-(chloromethyl)pyridine derivative with a 5-methoxy-2-mercapto-1H-benzimidazole intermediate, followed by an asymmetric oxidation to form the chiral sulfoxide.

Modern drug development leverages powerful computational tools to augment this logical process. Computer-Aided Synthesis Planning (CASP) programs can accelerate route design significantly. researchgate.net These tools employ large databases of chemical reactions and sophisticated algorithms to propose and evaluate numerous synthetic pathways. frontiersin.org For a target like this compound, these programs could:

Identify Precedent Reactions: Search databases for known methods to perform key transformations, such as the selective hydroxylation of a pyridine ring or the asymmetric oxidation of a sulfide in a similar chemical environment.

Predict Reaction Outcomes: Utilize machine learning models to predict the most likely products and potential side products of a given reaction, helping chemists to anticipate challenges and refine the synthetic plan. frontiersin.org

Incorporate Green Metrics: Advanced computational models are being developed to predict the environmental impact of a synthetic route, considering factors like Process Mass Intensity (PMI) and the use of hazardous reagents. rsc.org This allows for "greenness-by-design," where sustainability is a factor in route selection from the earliest stages.

By combining the logical framework of retrosynthesis with the data-driven power of computational chemistry, researchers can more rapidly identify and optimize synthetic routes that are not only efficient and high-yielding but also align with the principles of green and sustainable chemistry. researchgate.netrsc.org

Mechanistic Investigations of Drug Drug Interactions Involving 5 Hydroxyesomeprazole Pathways

In Vitro Studies on Cytochrome P450 Enzyme Inhibition

In vitro investigations using human liver microsomes and recombinant CYP enzymes are fundamental in elucidating the inhibitory potential of a drug and its metabolites on specific enzymatic pathways. These studies provide crucial data on the mechanisms of inhibition and the affinity of the compound for the enzyme.

Competitive Inhibition Kinetics and Inhibition Constants (K_i values)

Studies have demonstrated that 5-hydroxyesomeprazole, a major metabolite of esomeprazole (B1671258), acts as a reversible inhibitor of key drug-metabolizing enzymes, notably CYP2C19 and CYP3A4. nih.gov The inhibition is characterized by competitive kinetics, where the metabolite competes with other substrates for the active site of the enzyme.

The inhibitory potency is quantified by the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximal inhibition. Under specific experimental conditions where the substrate concentration is well below the Michaelis-Menten constant (K_m), the half-maximal inhibitory concentration (IC50) can be considered a reasonable approximation of the K_i value. nih.gov

In vitro studies have determined the IC50 values for the inhibition of CYP2C19 and CYP3A4 by this compound, providing insight into its potential to cause clinically relevant drug interactions.

| Metabolite | Enzyme | Inhibition Potency (IC50/Ki) in μM |

|---|---|---|

| 5-Hydroxyomeprazole | CYP2C19 | 25 ± 2 |

| 5-Hydroxyomeprazole | CYP3A4 | >100 |

Substrate-Specific Inhibition Profiles of Esomeprazole and its Metabolites

The inhibitory effects of esomeprazole and its metabolites are not uniform across all CYP450 substrates. The specific substrate used in an in vitro assay can influence the observed inhibition profile. For instance, the inhibition of CYP2C19 by esomeprazole has been shown to be competitive, with K_i values varying depending on the substrate probe used, such as (S)-mephenytoin or (R)-omeprazole. nih.govdoi.org

Esomeprazole itself is a more potent inhibitor of CYP2C19 than its metabolite, this compound. nih.gov While esomeprazole shows significant inhibition of CYP2C19, its effect on other CYP isoforms, such as CYP2D6, is poor. nih.gov The metabolite this compound also demonstrates reversible inhibition of CYP2C19 and CYP3A4. nih.gov The parent compound, esomeprazole, has been identified as a time-dependent inhibitor of CYP2C19. nih.gov

Role of this compound in Modulating Drug Metabolism Pathways

The formation of this compound is a primary metabolic pathway for esomeprazole, catalyzed mainly by the polymorphic enzyme CYP2C19, with a smaller contribution from CYP3A4. nih.gov This metabolic process is a critical determinant of the systemic exposure to esomeprazole and, consequently, its therapeutic efficacy and potential for DDIs.

Furthermore, while the inhibitory effect of this compound on CYP3A4 is weak, the collective contribution of all esomeprazole metabolites to the inhibition of this major drug-metabolizing enzyme may be of clinical relevance, particularly in individuals with compromised metabolic capacity or those taking multiple medications. nih.gov In fact, it has been predicted that metabolites of omeprazole (B731), including 5-hydroxyomeprazole, could contribute significantly (30-63%) to in vivo hepatic drug interactions. nih.govnih.gov

Experimental Models for Mechanistic Drug-Drug Interaction Research

A variety of experimental models are employed to investigate the mechanisms of DDIs involving this compound and to predict their clinical significance.

In Vitro Models:

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a high concentration of CYP450 enzymes. They are a standard tool for studying the metabolism and inhibition kinetics of drugs and their metabolites. nih.gov HLMs from individual donors or pooled from multiple donors are used to assess the inhibitory potential of compounds like this compound on various CYP isoforms. nih.govnih.gov

Recombinant CYP Enzymes: These are individual human CYP enzymes expressed in a cellular system, such as insect cells or bacteria. They allow for the investigation of a compound's interaction with a specific enzyme in isolation, avoiding the complexity of the microsomal environment. nih.gov This approach is crucial for determining the precise contribution of each CYP isoform to the metabolism of a drug and its potential for inhibition.

In Silico Models:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of drugs. These models can integrate in vitro data, such as K_i values, with physiological parameters to simulate the pharmacokinetics of a drug and its metabolites in virtual populations. researchgate.netresearchgate.net PBPK modeling is a powerful tool for predicting the magnitude of DDIs and exploring the impact of various factors, such as genetic polymorphisms in CYP enzymes, on the interaction potential of this compound. researchgate.net These models can help to bridge the gap between in vitro findings and clinical outcomes, aiding in the risk assessment of DDIs.

Advanced Theoretical and Computational Chemistry Studies of 5 Hydroxyesomeprazole

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Biotransformation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a cornerstone for studying enzymatic reactions. nih.govbiomolmd.orgfz-juelich.de This approach treats the chemically active region of a system, such as the substrate and the enzyme's catalytic center, with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are described using more computationally efficient molecular mechanics (MM). nih.govbiomolmd.orgfz-juelich.de This dual-level approach allows for the detailed modeling of large biological systems where chemical bonds are formed or broken, which would be computationally prohibitive with purely QM methods. fz-juelich.de

In the context of esomeprazole (B1671258) metabolism by CYP2C19, QM/MM calculations have been instrumental in investigating the stereo- and regioselective hydroxylation processes. acs.orgnais.net.cn Researchers have employed these simulations to model the reaction pathways leading to different metabolites. acs.orgh1.co By calculating the energy profiles for these pathways, it is possible to determine the activation energy barriers, which are critical for understanding reaction rates and selectivity. acs.org For instance, QM/MM studies can elucidate why CYP2C19 preferentially metabolizes the R-enantiomer of omeprazole (B731) to 5-hydroxyomeprazole, while the S-enantiomer (esomeprazole) is primarily metabolized at the 5'-methoxy position. acs.orgnais.net.cn These simulations highlight the pivotal role of the active-site environment in modulating the reactivity for substrate hydroxylation. acs.org

Binding Free Energy Calculations in Enzyme Active Sites

The initial binding of a substrate to an enzyme's active site is a critical determinant of metabolic outcomes. Binding free energy calculations provide quantitative estimates of the affinity between a ligand, such as esomeprazole, and a protein, like CYP2C19. rsc.orgrsc.org Methods like thermodynamic integration are used to compute the absolute binding free energies (ABFEs) for different substrates or different binding poses of the same substrate. acs.org

Computational studies on omeprazole enantiomers have utilized these calculations to understand their differential binding within the CYP2C19 active site. acs.org By comparing the binding free energies, researchers can predict which enantiomer binds more favorably and in what orientation. These calculations have revealed the significant role that water-mediated hydrogen bond networks within the enzyme's active site play in determining the binding affinity of the substrate. acs.org The relative binding affinities, when integrated with the activation energy barriers for the subsequent chemical reaction, provide a more complete picture of metabolic selectivity. acs.org

| Parameter | R-omeprazole | Esomeprazole (S-omeprazole) |

| Predicted Product Percentage (Uncorrected) | 5% | 95% |

| Predicted Product Percentage (Corrected with Binding Affinities) | 66% | 34% |

| This table illustrates how incorporating relative binding affinities into the energy barrier calculations, as per the Curtin-Hammett principle, significantly shifts the predicted metabolic outcome for omeprazole enantiomers in CYP2C19. acs.org |

Application of the Curtin-Hammett Principle in Metabolic Selectivity

The Curtin-Hammett principle is a concept in chemical kinetics that applies to reactions where two rapidly interconverting reactants form different products irreversibly. wikipedia.org It states that the ratio of the products is determined by the difference in the energy of the transition states leading to each product, not by the equilibrium ratio of the reactants themselves. wikipedia.org

This principle has been successfully applied in computational protocols to model the metabolic selectivity of omeprazole enantiomers by CYP2C19. acs.orgnais.net.cn In this context, the different binding poses of esomeprazole within the enzyme active site can be considered as the rapidly equilibrating species. Each pose can lead to a different metabolic product (e.g., hydroxylation at the 5-methyl position versus the 5'-methoxy position). According to the Curtin-Hammett principle, the observed product distribution depends on the free energy barriers of the hydroxylation reactions from each of these poses. acs.org By integrating binding free energy calculations with QM/MM simulations within a Curtin-Hammett framework, a more accurate and efficient model of stereo- and regioselectivity can be achieved. acs.orgnais.net.cn

Molecular Dynamics (MD) Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com By simulating the interactions between a ligand and an enzyme, MD can reveal crucial information about the stability of binding poses, conformational changes in the protein, and the role of specific amino acid residues in the active site. mdpi.comnih.govfrontiersin.org

For the esomeprazole-CYP2C19 system, MD simulations are used to generate stable and representative structures of the enzyme-substrate complex. acs.org These simulations help identify the most likely binding orientations of the esomeprazole molecule within the catalytic pocket of CYP2C19. The resulting conformations serve as the starting points for more computationally intensive QM/MM calculations. acs.org MD simulations can also elucidate the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds with active site residues, which can influence both substrate binding and the subsequent catalytic reaction. frontiersin.orgresearchgate.net

Density Functional Theory (DFT) Approaches to Reaction Mechanisms

Density Functional Theory (DFT) is a widely used QM method for studying the electronic structure of molecules. mdpi.comechemcom.com It is particularly valuable for investigating the mechanisms of chemical reactions, including calculating the geometries of transition states and determining reaction energy barriers. mdpi.compku.edu.cn Within a QM/MM framework, DFT is often the QM method of choice for describing the enzymatic reaction itself. h1.co

In the study of esomeprazole metabolism, DFT methods like B3LYP are employed to calculate the activation energies for the hydrogen abstraction step, which is often the rate-determining step in CYP450-mediated hydroxylation. acs.org By comparing the DFT-calculated energy barriers for different metabolic pathways (e.g., hydroxylation at different sites on the molecule), researchers can predict the most likely metabolic products. acs.org For instance, calculations showed that for R-omeprazole, hydroxylation at the 5-methyl site has a lower activation energy barrier than at the 5'-methoxy site, explaining the regioselectivity observed. acs.org

| Metabolic Pathway | Spin State | Free Energy Profile (kcal/mol) |

| R-omeprazole (5-methyl site) | Doublet | Lower activation energy |

| R-omeprazole (5'-methoxy site) | Doublet | Higher activation energy |

| Esomeprazole (5-methyl site) | Doublet & Quartet | Relevant energy profiles calculated |

| Esomeprazole (5'-methoxy site) | Doublet & Quartet | Relevant energy profiles calculated |

| This table summarizes the findings from QM/MM calculations on the energy profiles for the CYP2C19-catalyzed hydroxylation of omeprazole enantiomers, indicating that regioselectivity is strongly influenced by the activation energy barriers of the rate-determining steps. acs.org |

ONIOM Mechanical and Electronic Embedding Schemes

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) is a versatile computational method that allows a system to be divided into multiple layers, each treated with a different level of theoretical accuracy. gaussian.com This is a powerful extension of the QM/MM concept.

In the context of esomeprazole metabolism studies, two-layer ONIOM schemes have been effectively utilized:

ONIOM Mechanical Embedding (ONIOM-ME): In this scheme, the interactions between the QM and MM regions are treated at the MM level. It is computationally efficient and was used for geometry optimization and vibrational frequency calculations in the study of omeprazole metabolism by CYP2C19. acs.org

ONIOM Electronic Embedding (ONIOM-EE): This more sophisticated scheme incorporates the partial charges of the MM atoms into the QM Hamiltonian, allowing the QM wavefunction to be polarized by the electrostatic field of the surrounding protein environment. gaussian.comresearchgate.net This provides a more accurate description of the electrostatic interactions between the active site and the rest of the enzyme. gaussian.com The ONIOM-EE scheme was employed for single-point energy calculations to refine the energy barriers for the different metabolic pathways of esomeprazole. acs.org

The combination of these embedding schemes allows for a balanced approach, achieving high accuracy where it is most needed (the reaction center) while maintaining computational feasibility for the entire enzyme system. acs.orggaussian.com

Future Research Directions and Unexplored Avenues for 5 Hydroxyesomeprazole

Investigation of Cellular Uptake and Efflux Mechanisms

The movement of 5-hydroxyesomeprazole across cell membranes is a critical, yet largely unexamined, aspect of its disposition. The parent drug, esomeprazole (B1671258), is known to be a substrate of the efflux transporter P-glycoprotein (ABCB1). clinpgx.orgclinpgx.org This raises the question of whether its metabolites, including this compound, are also subject to active transport.

Future research should focus on:

Identifying Specific Transporters: Studies are needed to determine if this compound is a substrate for major efflux pumps such as P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-Associated Proteins (MRPs), or Breast Cancer Resistance Protein (BCRP). dntb.gov.uaucl.ac.be These transporters are highly expressed in key areas of drug disposition, including the liver, intestines, and kidneys, and could significantly influence the metabolite's local and systemic concentrations.

Characterizing Uptake Mechanisms: Investigation into potential uptake transporters, such as Organic Anion Transporters (OATs) or Organic Cation Transporters (OCTs), is also necessary. Understanding how this compound enters cells like hepatocytes is fundamental to clarifying its metabolic fate.

Elucidation of Potential Receptor Binding and Mechanistic Pharmacodynamic Effects

Currently, this compound is considered pharmacologically inactive, with no significant effect on gastric acid secretion. drugbank.com However, the absence of a primary therapeutic effect does not preclude other biological interactions. The concept of pharmacodynamics revolves around the molecular interactions between a drug and its receptor, which dictates the drug's effect. mhmedical.com

Unexplored avenues in this area include:

Confirmation of Inactivity at H+, K+-ATPase: While assumed to be inactive, direct binding studies on the gastric proton pump (H+, K+-ATPase) would definitively confirm that this compound does not contribute to the therapeutic effect of its parent compound. Esomeprazole itself binds irreversibly to cysteine residues on the proton pump. drugbank.com

Off-Target Binding Screens: Comprehensive screening assays could be employed to investigate whether this compound binds to other receptors or enzymes in the body. Such off-target interactions, even with low affinity, could have unforeseen biological consequences, particularly in individuals with impaired metabolism who may have higher circulating concentrations of the metabolite.

Pharmacodynamic Effects on Drug Metabolism: The most significant pharmacodynamic effect of this compound may be its influence on other biological systems, rather than a direct therapeutic action. Studies have shown that metabolites of the related compound omeprazole (B731) can inhibit CYP2C19 and CYP3A4. nih.gov Future research should precisely quantify the inhibitory potential of this compound on these and other key drug-metabolizing enzymes to better predict its contribution to drug-drug interactions.

Advanced Structural Biology of Metabolizing Enzymes Complexed with this compound

The metabolism of esomeprazole to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2C19, with a minor contribution from CYP3A4. nih.gov The activity of these enzymes is crucial in determining the pharmacokinetic profile of esomeprazole. While kinetic studies have provided valuable data, a deeper, molecular-level understanding requires advanced structural biology techniques.

Future research should aim to:

Co-crystallization Studies: Obtaining high-resolution X-ray crystal structures of CYP2C19 and CYP3A4 in complex with this compound would provide unprecedented insight into the specific molecular interactions at the active site. This would reveal the precise orientation of the metabolite and the key amino acid residues involved in its binding and subsequent metabolism.

Understanding Stereoselectivity: Esomeprazole (S-omeprazole) is metabolized differently than its R-enantiomer. clinpgx.org Structural studies could elucidate the stereochemical basis for the preferential 5-hydroxylation of the parent compound by CYP2C19. nih.govresearchgate.net

Impact of Genetic Polymorphisms: CYP2C19 exhibits significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). drugbank.com Structural analysis of polymorphic variants of CYP2C19 complexed with this compound could explain how specific genetic changes alter enzyme conformation and catalytic activity, leading to the observed differences in drug metabolism and patient response.

Table 1: Key Enzymes in the Metabolism of Esomeprazole and this compound

| Enzyme | Role in Metabolism | Research Findings | Future Structural Research Focus |

| CYP2C19 | Primary enzyme for the formation of this compound from esomeprazole. nih.govdrugbank.com | High-affinity enzyme for this pathway; activity is highly dependent on genetic polymorphisms. drugbank.comnih.gov | Co-crystallization to visualize binding orientation and explain the impact of polymorphic variants. |

| CYP3A4 | Secondary enzyme for the formation of this compound; primary enzyme for forming the sulfone metabolite. drugbank.comnih.gov | Low-affinity enzyme for 5-hydroxylation compared to CYP2C19. nih.govnih.gov | Structural analysis to understand its minor role in hydroxylation and primary role in sulfoxidation. |

Development of Novel In Situ Analytical Techniques for Metabolic Profiling

Current understanding of this compound's distribution is based on measuring its concentration in plasma or from in vitro experiments with liver microsomes. nih.govresearchgate.net These methods provide an average concentration but lack spatial information within tissues. Metabolic profiling is a key technology for understanding the fate of xenobiotics. ucdavis.edu

The development of novel analytical techniques could offer a more nuanced view:

Mass Spectrometry Imaging (MSI): Techniques such as matrix-assisted laser desorption/ionization (MALDI) MSI and desorption electrospray ionization (DESI) MSI could be used to visualize the distribution of this compound directly within tissue sections, such as the liver. nih.gov This would allow researchers to see if the metabolite is concentrated in specific regions or cell types, providing a direct link between anatomical location and metabolic activity.

Real-Time In Vivo Monitoring: Advanced microdialysis or biosensor technologies could potentially be developed for real-time monitoring of this compound concentrations in the interstitial fluid of specific tissues in preclinical models. This would provide dynamic information about its formation and clearance at the site of metabolism.

Advantages Over Current Methods: Traditional methods, often involving high-performance liquid chromatography (HPLC), require tissue homogenization, which destroys the spatial context of where the metabolite is located. researchgate.netju.edu.jo In situ techniques would overcome this limitation, providing a more accurate picture of the metabolic processes within the complex microenvironment of an organ.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) and critical quality attributes (CQAs). Use automated synthesis platforms for batch consistency and characterize derivatives via multivariate analysis (e.g., principal component analysis) of spectral and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.